molecular formula C11H10N4 B1492793 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098014-03-8

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1492793
CAS No.: 2098014-03-8
M. Wt: 198.22 g/mol
InChI Key: JDQJOEBNOPXVCI-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole-based compound featuring a carbonitrile group at position 4, an ethyl substituent at the N1 position, and a pyridin-2-yl moiety at position 2. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-ethyl-3-pyridin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQJOEBNOPXVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is C11H10N4C_{11}H_{10}N_{4} with a molecular weight of approximately 198.22 g/mol. The compound features a pyrazole ring substituted with an ethyl group at the first position, a pyridin-2-yl group at the third position, and a carbonitrile group at the fourth position. The structural characteristics contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
CAS Number2098050-31-6
Purity~95%

Research indicates that the biological activity of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can be attributed to its interactions with various biological targets, particularly enzymes and receptors involved in inflammatory processes. The carbonitrile group is known for its ability to participate in nucleophilic addition reactions, while the pyrazole ring can engage in substitution reactions, enhancing the compound's versatility for further modifications and applications in drug development.

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of this compound. For instance, it has been shown to inhibit specific enzymes related to inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. In vivo studies using carrageenan-induced rat paw edema models have demonstrated significant reductions in inflammation comparable to standard anti-inflammatory agents like ibuprofen .

Antimicrobial Activity

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has also exhibited promising antimicrobial properties. Research indicates that it can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent. This activity is particularly relevant in the context of increasing antibiotic resistance among pathogenic bacteria.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that derivatives of pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects often involve the modulation of cell signaling pathways associated with proliferation and apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile:

  • Anti-inflammatory Study : A study evaluated the efficacy of this compound in reducing inflammation in a rat model. Results showed a significant reduction in paw edema compared to controls, indicating strong anti-inflammatory activity .
  • Antimicrobial Testing : In vitro testing against E. coli and S. aureus demonstrated that this compound effectively inhibited bacterial growth, making it a potential candidate for further development as an antimicrobial agent .
  • Cytotoxicity Assays : Research involving cancer cell lines indicated that certain derivatives of this compound could induce apoptosis and inhibit cell proliferation, suggesting potential applications in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Pyrazole-4-carbonitrile derivatives exhibit distinct physical and spectral characteristics depending on substituents:

Compound Name Substituents (Positions) Melting Point (°C) Key IR/NMR Features Evidence ID
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 2,4-Dinitrophenyl (N1), 4-methoxyphenyl (C3) 228–229 IR: 2296 cm⁻¹ (CN), 1335 cm⁻¹ (NO₂); NMR: δ 2.54 (OCH₃)
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Chloroacetyl (N1), phenyl (C3) NMR: δ 5.13 (SCH₂), 7.54–7.90 (Ar-H)
5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile Thiadiazole-thio (N1), phenyl (C3) 186.6 NMR: δ 9.58 (thiadiazole CH); IR: 357.1 (M+H)+
5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Oxadiazole-thio (N1), methyl (C3) 196.6 IR: 341.1 (M+H)+; NMR: δ 4.80 & 5.59 (CH₃)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 2,4-dinitrophenyl) increase melting points and introduce strong IR absorption (e.g., NO₂ at 1335 cm⁻¹) .
  • Aromatic substituents (e.g., pyridin-2-yl in the target compound) may lower melting points compared to nitro-substituted analogs due to reduced polarity.
  • Heterocyclic thioethers (e.g., thiadiazole or oxadiazole) impart distinct NMR signals (e.g., δ 9.58 for thiadiazole CH) and moderate melting points .

Data Tables for Key Comparisons

Table 1: Substituent Impact on Reactivity
Substituent Type (Position) Electronic Effect Potential Applications Example Compound
Pyridin-2-yl (C3) Electron-deficient aromatic Drug design (kinase inhibition) Target compound
2,4-Dinitrophenyl (N1) Strong electron-withdrawing Energetic materials 4a ()
Thiadiazole-thio (N1) Polarizable sulfur atom Antimicrobia./Anticancer agents 9d ()
Oxadiazole-thio (N1) Rigid heterocycle Fluorescent probes 8a ()

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

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